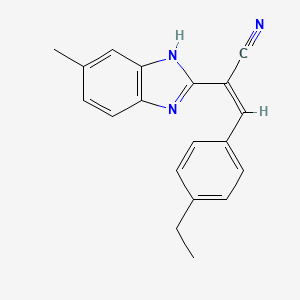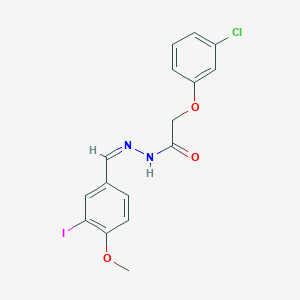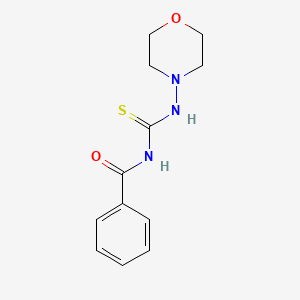
N-(morpholin-4-ylcarbamothioyl)benzamide
Vue d'ensemble
Description
N-(morpholin-4-ylcarbamothioyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes a benzamide core linked to a morpholine ring through a carbamothioyl group. It has been studied for its potential antiviral, anticancer, antifungal, antioxidant, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(morpholin-4-ylcarbamothioyl)benzamide typically involves several steps. One common method starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with morpholine to produce 4-methoxy-N-morpholinobenzamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(morpholin-4-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a simpler amine or other derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other simpler derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a starting material for the synthesis of various drugs and metal complexes.
Biology: The compound has shown potential antiviral, anticancer, and antifungal properties.
Medicine: Its antioxidant and anti-inflammatory properties make it a candidate for therapeutic applications.
Industry: The compound’s versatility allows it to be used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The exact mechanism of action of N-(morpholin-4-ylcarbamothioyl)benzamide is not fully understood. it is believed to act by inhibiting the activity of certain enzymes or proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including antiviral, anticancer, and antifungal activities. The compound may also exert its effects through antioxidant and anti-inflammatory pathways.
Comparaison Avec Des Composés Similaires
N-(morpholin-4-ylcarbamothioyl)benzamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds have shown anti-inflammatory properties and are synthesized through similar routes.
Diphenyl-N-heteroaromatic compounds: These compounds have been studied for their anticancer properties and share structural similarities with this compound.
The uniqueness of this compound lies in its combination of a benzamide core with a morpholine ring and a carbamothioyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(morpholin-4-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-11(10-4-2-1-3-5-10)13-12(18)14-15-6-8-17-9-7-15/h1-5H,6-9H2,(H2,13,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKSOQOBRQAUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Propoxyphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3861228.png)
![N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide](/img/structure/B3861244.png)
![(2E,4E)-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}hexa-2,4-dienamide](/img/structure/B3861250.png)
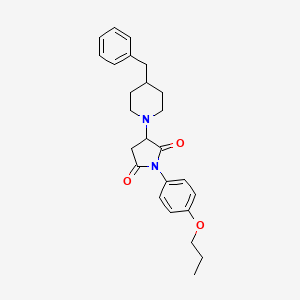
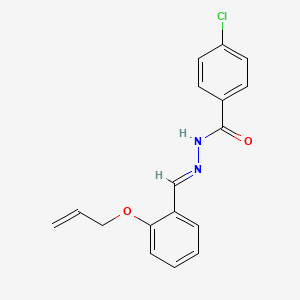
![1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea](/img/structure/B3861269.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)
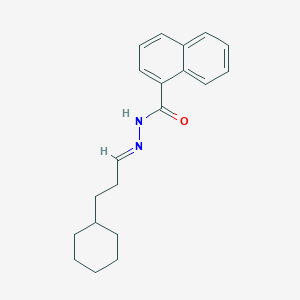
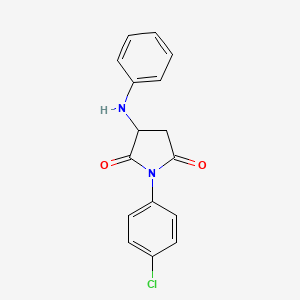
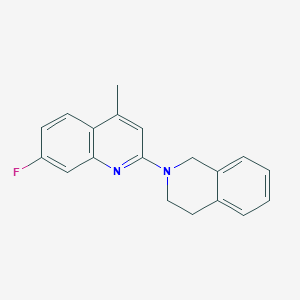
![N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide](/img/structure/B3861321.png)
